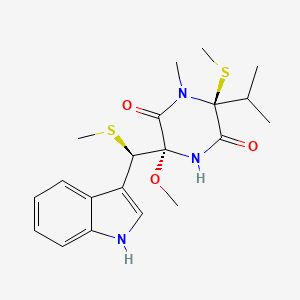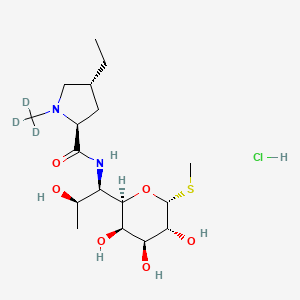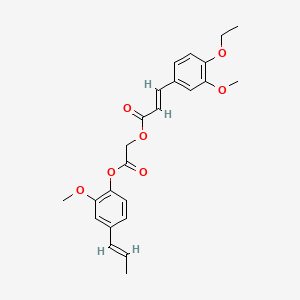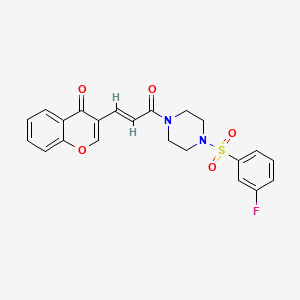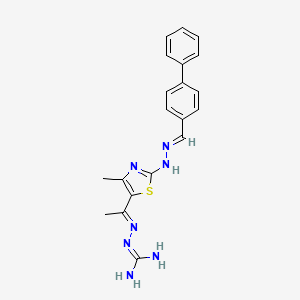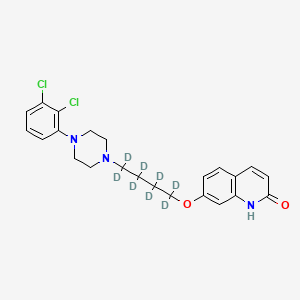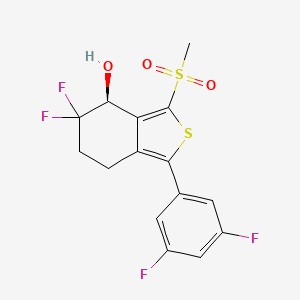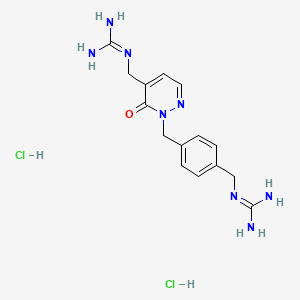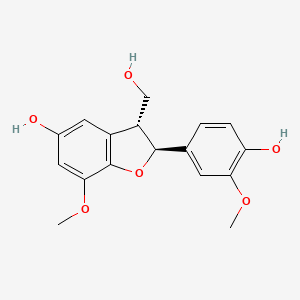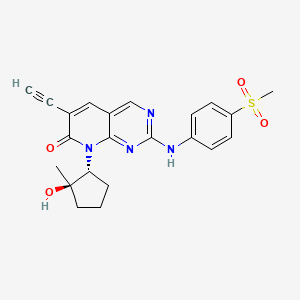
Cdk2/4/6-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cdk2/4/6-IN-1 is a potent inhibitor of cyclin-dependent kinases 2, 4, and 6. Cyclin-dependent kinases are crucial regulators of the cell cycle, and their dysregulation is often associated with cancer. By inhibiting these kinases, this compound can potentially halt the proliferation of cancer cells, making it a promising candidate for cancer therapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cdk2/4/6-IN-1 can be synthesized through a series of chemical reactions involving specific reagents and conditions. One common method involves the use of click chemistry, where an alkyne group in this compound undergoes copper-catalyzed azide-alkyne cycloaddition with molecules containing azide groups . The synthesis typically involves multiple steps, including the preparation of intermediate compounds, purification, and final product isolation.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques. The use of automated reactors and continuous flow systems can enhance the scalability and reproducibility of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Cdk2/4/6-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction can produce reduced forms with different chemical properties .
Aplicaciones Científicas De Investigación
Cdk2/4/6-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in chemical synthesis and click chemistry reactions.
Biology: Employed in studies of cell cycle regulation and cancer biology.
Industry: Utilized in the development of new drugs and therapeutic strategies for cancer.
Mecanismo De Acción
Cdk2/4/6-IN-1 exerts its effects by inhibiting the activity of cyclin-dependent kinases 2, 4, and 6. These kinases play a critical role in regulating the cell cycle by phosphorylating the retinoblastoma protein, which controls the transition from the G1 phase to the S phase. By inhibiting these kinases, this compound prevents the phosphorylation of the retinoblastoma protein, thereby halting cell cycle progression and inhibiting cancer cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Vanoxerine dihydrochloride: Another potent inhibitor of cyclin-dependent kinases 2, 4, and 6, used in the treatment of hepatocellular carcinoma.
PD-0332991: A highly specific inhibitor for cyclin-dependent kinases 4 and 6, used in the treatment of breast cancer.
Ribociclib: A selective inhibitor of cyclin-dependent kinases 4 and 6, used in combination therapies for cancer treatment.
Uniqueness
Cdk2/4/6-IN-1 is unique in its ability to simultaneously inhibit cyclin-dependent kinases 2, 4, and 6, making it a versatile and potent compound for cancer therapy. Its broad-spectrum activity against multiple kinases sets it apart from other inhibitors that target only one or two kinases .
Propiedades
Fórmula molecular |
C22H22N4O4S |
|---|---|
Peso molecular |
438.5 g/mol |
Nombre IUPAC |
6-ethynyl-8-[(1R,2R)-2-hydroxy-2-methylcyclopentyl]-2-(4-methylsulfonylanilino)pyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C22H22N4O4S/c1-4-14-12-15-13-23-21(24-16-7-9-17(10-8-16)31(3,29)30)25-19(15)26(20(14)27)18-6-5-11-22(18,2)28/h1,7-10,12-13,18,28H,5-6,11H2,2-3H3,(H,23,24,25)/t18-,22-/m1/s1 |
Clave InChI |
XTZONGZKZYDCAY-XMSQKQJNSA-N |
SMILES isomérico |
C[C@]1(CCC[C@H]1N2C3=NC(=NC=C3C=C(C2=O)C#C)NC4=CC=C(C=C4)S(=O)(=O)C)O |
SMILES canónico |
CC1(CCCC1N2C3=NC(=NC=C3C=C(C2=O)C#C)NC4=CC=C(C=C4)S(=O)(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


